3-Fluoro-4-(4-fluorophenoxy)benzoic acid

Descripción general

Descripción

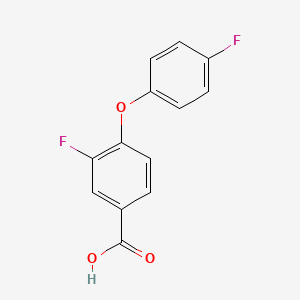

3-Fluoro-4-(4-fluorophenoxy)benzoic acid is an organic compound with the molecular formula C13H8F2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine atoms and a fluorophenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-fluorophenoxy)benzoic acid typically involves the reaction of 4-fluorophenol with 3-fluorobenzoic acid under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-fluorophenol reacts with 3-fluorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-(4-fluorophenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atoms and the phenoxy group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nucleophiles, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzoic acid derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Fluoro-4-(4-fluorophenoxy)benzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases. Its ability to modulate biological pathways makes it a valuable component in drug formulations aimed at treating conditions such as arthritis and other inflammatory disorders .

Mechanism of Action

The compound interacts with specific biological targets, influencing pathways involved in inflammation. For instance, it has been shown to block neuronal voltage-gated sodium channels selectively, which is critical for pain management . This interaction can lead to significant therapeutic effects in peripheral neuropathic pain treatment.

Agricultural Chemicals

Herbicidal Properties

In agriculture, this compound is employed in the formulation of herbicides. Its selective action against certain weeds allows for effective weed management while minimizing damage to crops. This selectivity enhances agricultural productivity by reducing competition between crops and weeds .

Case Study: Herbicide Development

A study demonstrated that derivatives of phenoxy benzoic acids, including this compound, exhibit potent herbicidal activity. The research highlighted its effectiveness in disrupting plant growth mechanisms, making it a promising candidate for developing new herbicides .

Material Science

Enhancement of Polymer Properties

The incorporation of this compound into polymer matrices has been shown to improve thermal stability and chemical resistance. This enhancement is crucial for producing durable materials used in various industrial applications .

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | Low | High |

| Chemical Resistance | Moderate | Excellent |

Analytical Chemistry

Reference Standard Usage

In analytical chemistry, this compound serves as a reference standard in chromatographic techniques. It aids researchers in accurately identifying and quantifying similar compounds within complex mixtures, thereby enhancing the reliability of analytical results .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(4-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluorobenzoic acid

- 3-Fluorobenzoic acid

- 4-(4-Fluorophenoxy)benzo

Actividad Biológica

3-Fluoro-4-(4-fluorophenoxy)benzoic acid is a fluorinated aromatic compound with potential biological activity. Its molecular formula is , and it has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural features that may influence its biological interactions.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors in biological systems. Fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics, which can lead to increased efficacy against various biological targets.

Antimicrobial Activity

Research has indicated that related compounds with similar structural motifs display antimicrobial properties. For instance, compounds containing phenoxy groups have been shown to exert activity against Mycobacterium tuberculosis and other pathogens, suggesting that this compound may also possess such activities.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | M. tuberculosis H37Rv |

| This compound | TBD | TBD |

Anticancer Potential

In vitro studies on similar compounds have shown varying degrees of cytotoxicity against different cancer cell lines. For example, some derivatives demonstrated no inhibitory effects on tumor cell lines, indicating a selective profile that could be beneficial in drug development.

Case Studies and Research Findings

- Antitubercular Activity : A study investigated the antitubercular properties of phenoxy derivatives, revealing significant activity against M. tuberculosis. The findings suggest that modifications to the phenoxy group can enhance efficacy, which could be applicable to this compound as well .

- Safety Profile : In a safety assessment using Vero cells, certain derivatives exhibited good safety profiles, which is crucial for further development as therapeutic agents .

- Fluorinated Compounds in Drug Discovery : The incorporation of fluorine into drug candidates has been linked to improved pharmacological properties, including increased potency and selectivity towards biological targets, which could also apply to this compound .

Propiedades

IUPAC Name |

3-fluoro-4-(4-fluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAGXXDSKINKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651532 | |

| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918629-69-3 | |

| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.